7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride
Description
7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride (Ref: 3D-ZRB76970) is a quinazolinone derivative characterized by a chloro substituent at position 7 and a propylamino-methyl group at position 2. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical and biochemical research. Quinazolinones are known for their diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .
Properties
IUPAC Name |
7-chloro-2-(propylaminomethyl)-3H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O.ClH/c1-2-5-14-7-11-15-10-6-8(13)3-4-9(10)12(17)16-11;/h3-4,6,14H,2,5,7H2,1H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVXXXVKMKYUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 7-chloroquinazolin-4-one with propylamine in the presence of a suitable catalyst and under specific temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to ensure product quality and yield. Purification steps, such as crystallization and filtration, are employed to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce quinazolinone derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride with structurally related compounds available from CymitQuimica (2025 catalog):
| Compound Name | Ref Code | Price (1g) | Price (100mg) |
|---|---|---|---|
| This compound | 3D-ZRB76970 | €1,048.00 | €412.00 |
| N-(4-Chlorophenyl)-2-(methylamino)acetamide hydrochloride | 3D-ZRB76931 | €962.00 | €442.00 |
| Unnamed compound (chlorinated acetamide derivative) | 3D-ZRB76931* | €1,126.00 | €450.00 |
* The first entry in the evidence lacks a full name but shares structural similarities with acetamide derivatives.
Key Observations:
Pricing Trends :
- The target compound (3D-ZRB76970) is priced higher per gram (€1,048) than 3D-ZRB76931 (€962) but lower per 100mg (€412 vs. €442). This discrepancy may reflect differences in synthesis complexity, demand, or batch scalability .
- The unnamed chlorinated acetamide (€1,126/g) is the most expensive, suggesting unique synthetic challenges or niche applications.
Structural Differences: 3D-ZRB76970: Features a quinazolinone core with a propylamino-methyl side chain, likely enhancing interactions with hydrophobic binding pockets in biological targets. 3D-ZRB76931: An acetamide derivative with a 4-chlorophenyl group and methylamino moiety, favoring hydrogen bonding and aromatic interactions.
Potential Applications: Quinazolinones (e.g., 3D-ZRB76970) are often explored as kinase inhibitors or antimicrobial agents. Acetamide derivatives (e.g., 3D-ZRB76931) may serve as intermediates in peptide mimetics or receptor antagonists.
Limitations of Available Data:
The evidence provided lacks detailed pharmacological or physicochemical data (e.g., IC₅₀ values, solubility, or stability profiles). Further research into peer-reviewed studies or patent literature is required to validate biological activity and mechanistic insights.
Biological Activity
7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₅ClN₃O·HCl
- Molecular Weight : 288.17 g/mol
- CAS Number : 1049769-70-1
The compound features a quinazolinone structure, which is known for various pharmacological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate chloro and amino derivatives under controlled conditions. The synthetic pathway often includes the use of catalysts and solvents to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that quinazolinone derivatives exhibit notable antimicrobial properties. In a study focused on related compounds, 7-chloro derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6 to 12 mg/mL, indicating effective antibacterial potential .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell growth and apoptosis.
Enzyme Inhibition
Inhibitory studies reveal that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting farnesyl diphosphate synthase (FPPS), an enzyme critical in cholesterol biosynthesis .
Study on Antibacterial Activity
A study published in the Journal of Natural Products evaluated the antibacterial effects of various quinazolinone derivatives, including the target compound. The results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria, with particular potency against resistant strains .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 7-Chloro Derivative | Staphylococcus aureus | 6 |
| 7-Chloro Derivative | Escherichia coli | 12 |
Research on Anticancer Effects
In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be in the low micromolar range, suggesting a promising therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
